Product packaging for Benzene, [(5-chloropentyl)oxy]-(Cat. No.:CAS No. 71933-92-1)

Benzene, [(5-chloropentyl)oxy]-

Cat. No.: B8763059
CAS No.: 71933-92-1
M. Wt: 198.69 g/mol
InChI Key: SXFFGDCBQRSFIK-UHFFFAOYSA-N
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Description

Contextualization of Aryl Alkyl Ethers in Synthetic Chemistry

Aryl alkyl ethers are a prevalent structural motif in a vast array of organic compounds, including pharmaceuticals, fragrances, and polymers. thieme-connect.de Their synthesis is a fundamental topic in organic chemistry, with methods ranging from the classic Williamson ether synthesis to more modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. thieme-connect.deunion.edu The presence of the ether linkage imparts specific chemical and physical properties, including increased stability and altered solubility, which are crucial for the biological activity and material properties of the parent molecule. thieme-connect.de The development of new and efficient methods for the synthesis of functionalized aryl alkyl ethers remains an active area of research. researchgate.netresearchgate.net

Significance of Terminal Halides in Organic Synthesis

The terminal halide, in this case, a chlorine atom, is a versatile functional group in organic synthesis. Alkyl halides are key substrates in a multitude of transformations, including nucleophilic substitution and elimination reactions. The carbon-chlorine bond, while less reactive than its bromine or iodine counterparts, offers a balance of stability and reactivity that can be advantageous in multi-step syntheses. The presence of a terminal chloride on the alkyl chain of Benzene (B151609), [(5-chloropentyl)oxy]- opens up possibilities for a wide range of subsequent chemical modifications. This allows for the introduction of other functional groups, chain extension, or the formation of cyclic structures, making it a valuable synthetic intermediate.

Overview of Research Gaps and Potential Contributions of Benzene, [(5-chloropentyl)oxy]- Studies

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound Benzene, [(5-chloropentyl)oxy]-. While extensive research exists on the synthesis and reactions of aryl alkyl ethers in general, and on the reactivity of alkyl chlorides, detailed studies focusing on this particular molecule are scarce. There is a lack of published data on its specific synthesis, spectroscopic characterization, and reactivity profile.

The study of Benzene, [(5-chloropentyl)oxy]- could make several valuable contributions to the field of organic chemistry. A systematic investigation into its synthesis would provide a practical application and potential refinement of existing etherification methodologies, particularly for substrates containing reactive functional groups. Furthermore, exploring the reactivity of the terminal chloride in the context of the phenoxy group could reveal interesting electronic effects and provide new pathways for the synthesis of more complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic ether oxygen and an electrophilic alkyl chloride, makes it a prime candidate for the synthesis of novel heterocyclic compounds and polymers.

Scope and Objectives of Academic Inquiry into Benzene, [(5-chloropentyl)oxy]-

A focused academic inquiry into Benzene, [(5-chloropentyl)oxy]- would aim to fill the existing knowledge void. The primary objectives of such research would be:

To develop and optimize a reliable and high-yielding synthesis of Benzene, [(5-chloropentyl)oxy]- from readily available starting materials. This would involve a comparative study of different synthetic routes, such as the Williamson ether synthesis using phenol (B47542) and 1,5-dichloropentane, or the reaction of phenoxide with 5-chloro-1-pentanol.

To fully characterize the compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This would provide a definitive set of data for its identification.

To investigate the reactivity of the terminal chloride in a variety of nucleophilic substitution reactions. This would map out its synthetic utility for introducing functional groups such as azides, nitriles, and thiols.

To explore its potential in intramolecular cyclization reactions to form chromane (B1220400) or other heterocyclic systems. The flexible five-carbon chain offers the potential for the formation of six-membered rings, which are common motifs in biologically active compounds.

To evaluate its utility as a monomer in polymerization reactions, leveraging the reactivity of the terminal halide.

By achieving these objectives, a comprehensive understanding of the chemistry of Benzene, [(5-chloropentyl)oxy]- can be established, thereby providing the chemical community with a valuable new building block for organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO B8763059 Benzene, [(5-chloropentyl)oxy]- CAS No. 71933-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71933-92-1

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

5-chloropentoxybenzene

InChI

InChI=1S/C11H15ClO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

SXFFGDCBQRSFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCl

Origin of Product

United States

Synthetic Methodologies for Benzene, 5 Chloropentyl Oxy

Classical Ether Synthesis Approaches

The classical approaches to forming the ether linkage in Benzene (B151609), [(5-chloropentyl)oxy]- primarily revolve around the Williamson ether synthesis, a robust and well-understood reaction.

Williamson Ether Synthesis in the Context of Aryl Alkyl Ethers

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers, making it highly suitable for the synthesis of aryl alkyl ethers like Benzene, [(5-chloropentyl)oxy]-. wikipedia.orgbyjus.com This reaction typically involves the reaction of a sodium alkoxide or phenoxide with an alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing the target compound, this would involve the reaction of sodium phenoxide with 1-chloro-5-iodopentane (B1345565) or a similar 5-halopentane derivative.

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgucalgary.ca The reaction is initiated by the deprotonation of phenol (B47542) with a strong base to form the more nucleophilic phenoxide ion. khanacademy.org This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide (in this case, the carbon bearing the halogen in the 5-chloropentyl group) in a single, concerted step. byjus.comucalgary.ca This backside attack results in the displacement of the halide leaving group and the formation of the C-O ether bond. wikipedia.orgbyjus.com For the reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. ucalgary.ca

The success of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base and solvent plays a critical role in maximizing the yield of the desired aryl alkyl ether.

Basic Catalysis: A variety of bases can be used to deprotonate the phenol. For the synthesis of aryl ethers, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and alkali carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). jk-sci.com Stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be employed to ensure complete deprotonation of the alcohol. masterorganicchemistry.com The choice of base can influence the reaction rate and selectivity.

Solvent Effects: The use of polar aprotic solvents is generally favored for Williamson ether synthesis as they can solvate the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. jk-sci.com Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. jk-sci.com These solvents help to minimize side reactions such as dehydrohalogenation. jk-sci.com In some cases, phase transfer catalysis can be employed to improve the reaction efficiency, particularly when dealing with reactants with different solubilities. francis-press.com

Table 1: Key Parameters in Williamson Ether Synthesis

Parameter Description Common Examples for Aryl Ether Synthesis
Base Deprotonates the phenol to form the active nucleophile. NaOH, KOH, K₂CO₃, Cs₂CO₃, NaH, KH jk-sci.commasterorganicchemistry.com
Solvent Affects the solubility of reactants and the reactivity of the nucleophile. DMF, DMSO, Acetonitrile jk-sci.com
Alkyl Halide The electrophile that is attacked by the phenoxide. Primary alkyl halides are preferred to minimize elimination. ucalgary.ca
Catalyst Can be used to enhance reaction rate and selectivity. Phase transfer catalysts (e.g., tetrabutylammonium (B224687) bisulphate) prepchem.com

Alternative Etherification Strategies

While the Williamson ether synthesis is a primary method, other strategies can be employed for the formation of the aryl-oxygen bond in Benzene, [(5-chloropentyl)oxy]-.

Nucleophilic aromatic substitution (SNAr) offers an alternative route to aryl ethers. scientificupdate.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions to the leaving group (usually a halide). scientificupdate.comresearchgate.net These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. scientificupdate.com While not the most direct route for an unactivated substrate like benzene, this methodology becomes relevant if starting from an activated benzene derivative. Recent studies have also explored SNAr reactions under milder conditions, expanding their applicability. acs.org

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including the C-O bond in aryl ethers. acs.org Palladium- and copper-based catalytic systems are commonly employed for this purpose. nih.govacsgcipr.org These reactions, such as the Buchwald-Hartwig amination, can be adapted for ether synthesis. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the metal catalyst, followed by coordination of the alcohol and subsequent reductive elimination to form the ether product. acsgcipr.org Nickel-catalyzed C-O bond formation has also been developed, offering an alternative to more common palladium and copper catalysts. acs.orgnih.gov These methods are particularly useful for coupling unactivated aryl halides that are not amenable to traditional SNAr reactions. jk-sci.com

Table 2: Comparison of Synthetic Methodologies

Synthetic Method Key Features Applicability to Benzene, [(5-chloropentyl)oxy]-
Williamson Ether Synthesis SN2 reaction between a phenoxide and an alkyl halide. wikipedia.orgucalgary.ca Highly suitable and the most common method.
Nucleophilic Aromatic Substitution (SNAr) Requires an activated aryl halide with electron-withdrawing groups. scientificupdate.comresearchgate.net Not directly applicable to unsubstituted benzene, but possible with activated derivatives.
Metal-Catalyzed Cross-Coupling Utilizes transition metal catalysts (e.g., Pd, Cu, Ni) to couple an aryl halide and an alcohol. acs.orgnih.govacsgcipr.org A viable alternative, especially for unactivated aryl halides.

Specific Synthetic Pathways for Benzene, [(5-chloropentyl)oxy]-

The creation of Benzene, [(5-chloropentyl)oxy]- largely relies on the formation of an ether linkage between a phenyl group and a 5-chloropentyl chain. The Williamson ether synthesis stands as the most prominent and versatile method for this transformation.

Multi-Step Synthesis from Phenol and Halogenated Pentane (B18724) Derivatives

The most common and practical approach to synthesizing Benzene, [(5-chloropentyl)oxy]- is a multi-step process involving the reaction of phenol with a suitable halogenated pentane derivative. This pathway is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. google.comresearchgate.net

The reaction is typically carried out in two conceptual steps:

Deprotonation of Phenol: Phenol is first treated with a base to form the more nucleophilic phenoxide anion. Due to the acidity of the phenolic proton, a variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃). researchgate.net The choice of base can influence the reaction rate and conditions.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a halogenated pentane derivative, displacing the halide and forming the ether bond. The preferred substrate for this step is a primary alkyl halide to favor the SN2 pathway and minimize competing elimination reactions. google.com

A common halogenated pentane derivative for this synthesis is 1,5-dichloropentane. The use of a dihalogenated alkane introduces the possibility of a secondary reaction, where a second molecule of phenoxide could displace the remaining chloride, leading to the formation of 1,5-diphenoxypentane as a significant byproduct. Controlling the stoichiometry of the reactants is therefore crucial to maximize the yield of the desired monofunctionalized product.

The reaction conditions for the Williamson ether synthesis can be varied. Traditional methods often involve refluxing the reactants in a suitable solvent, such as acetone (B3395972) or ethanol, for several hours. mdpi.com

Table 1: Conventional Synthesis of Benzene, [(5-chloropentyl)oxy]- via Williamson Ether Synthesis

ParameterDetails
Reactants Phenol, 1,5-Dichloropentane
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone
Temperature Reflux
Reaction Time Several hours
Key Challenge Formation of 1,5-diphenoxypentane byproduct

Direct Synthesis and Isolation Challenges

The direct synthesis of Benzene, [(5-chloropentyl)oxy]- from benzene itself presents significant chemical challenges. This would involve the direct introduction of the -(OCH₂CH₂CH₂CH₂CH₂Cl) group onto the benzene ring. Such a transformation is not a standard or straightforward synthetic route.

Direct electrophilic aromatic substitution reactions on benzene typically involve the introduction of functional groups like nitro, halo, or alkyl groups. The direct attachment of an alkoxy group with a terminal chloroalkyl chain is mechanistically complex and not readily achieved in a single step. The industrial production of phenol, for instance, often involves the multi-step cumene (B47948) process due to the difficulties of direct benzene hydroxylation. researchgate.net Any hypothetical direct synthesis would likely suffer from low yields, poor selectivity, and the formation of numerous byproducts, making isolation of the desired compound exceedingly difficult and economically unviable for most applications.

The primary challenges in a direct synthesis approach include:

Lack of a suitable electrophile: Generating a reactive species that could directly introduce the (5-chloropentyl)oxy group onto the benzene ring is not trivial.

Low reactivity and selectivity: Benzene's aromatic stability makes it relatively unreactive towards many types of substitutions. When it does react, controlling the position and number of substituents is often difficult.

Competing reactions: The conditions required for such a reaction would likely lead to a multitude of side reactions, including polymerization and the formation of complex mixtures.

Due to these significant hurdles, multi-step syntheses, particularly the Williamson ether synthesis, remain the only practical and widely used methods for the preparation of Benzene, [(5-chloropentyl)oxy]-.

Green Chemistry Principles in the Synthesis of Benzene, [(5-chloropentyl)oxy]-

In recent years, the principles of green chemistry have been increasingly applied to traditional synthetic methods to improve their environmental footprint. The synthesis of Benzene, [(5-chloropentyl)oxy]- is no exception, with research focusing on alternative energy sources and catalytic systems to enhance efficiency and reduce waste.

The application of microwave irradiation and ultrasound has shown promise in accelerating the Williamson ether synthesis. nih.govdntb.gov.ua These techniques can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com Microwave-assisted synthesis, for example, can complete reactions in minutes that would otherwise take hours of reflux. mdpi.com This rapid heating can also lead to cleaner reactions with fewer side products.

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance mass transfer and accelerate the reaction rate. dntb.gov.ua

Another key aspect of greening the synthesis of Benzene, [(5-chloropentyl)oxy]- is the use of phase-transfer catalysis (PTC). In the Williamson ether synthesis, the phenoxide salt is often insoluble in the organic solvent containing the alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide anion from the solid or aqueous phase into the organic phase, thereby facilitating the reaction. This can allow for the use of milder reaction conditions and less hazardous solvents.

Table 2: Green Chemistry Approaches in the Synthesis of Benzene, [(5-chloropentyl)oxy]-

TechniquePrincipleAdvantages
Microwave-Assisted Synthesis Rapid and uniform heatingReduced reaction times, potentially higher yields, fewer byproducts. mdpi.comnih.gov
Ultrasound-Assisted Synthesis Acoustic cavitation enhances mass transfer and reaction ratesShorter reaction times, can be performed at lower temperatures. dntb.gov.ua
Phase-Transfer Catalysis (PTC) Facilitates reaction between immiscible reactantsMilder reaction conditions, potential for using less hazardous solvents.

The development of these greener synthetic methodologies is crucial for the sustainable production of Benzene, [(5-chloropentyl)oxy]- and other important chemical intermediates.

Chemical Reactivity and Transformation of Benzene, 5 Chloropentyl Oxy

Reactivity at the Ether Linkage

The ether bond in aryl alkyl ethers such as Benzene (B151609), [(5-chloropentyl)oxy]- is generally stable but can undergo specific reactions under forcing conditions.

The cleavage of the C-O bond in aryl alkyl ethers is a key transformation, typically achieved by treatment with strong acids. For Benzene, [(5-chloropentyl)oxy]-, this reaction would involve the breaking of the bond between the pentyl chain and the phenoxy group.

Strong protic acids, particularly hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr), are effective reagents for this cleavage. The reaction proceeds via protonation of the ether oxygen, which makes the phenoxy group a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the alkyl carbon atom cleaves the C-O bond.

The general mechanism is as follows:

Protonation of the ether oxygen: The ether oxygen acts as a Lewis base and is protonated by the strong acid.

Nucleophilic attack: The halide ion (I⁻ or Br⁻) then acts as a nucleophile and attacks the carbon of the alkyl group.

Given that the alkyl group is primary, this nucleophilic attack will proceed through an S(_N)2 mechanism. The attack occurs at the less sterically hindered alkyl carbon, leading to the displacement of the phenol (B47542).

The expected products from the cleavage of Benzene, [(5-chloropentyl)oxy]- with a hydrogen halide (HX, where X = Br, I) are phenol and 1-chloro-5-halopentane. It is important to note that the aryl C-O bond is not cleaved due to the high strength of the sp²-hybridized carbon-oxygen bond.

Table 1: Products of Aryl Alkyl Ether Cleavage
ReactantReagentProductsMechanism
Benzene, [(5-chloropentyl)oxy]-HBr or HIPhenol and 1-bromo-5-chloropentane or 1-chloro-5-iodopentane (B1345565)S(_N)2

Rearrangement reactions of ethers can occur under various conditions, often catalyzed by acids. A well-known example is the Claisen rearrangement, a thermal sigmatropic rearrangement specific to allyl aryl ethers. Since Benzene, [(5-chloropentyl)oxy]- does not possess an allylic group, it does not undergo the Claisen rearrangement.

Other acid-catalyzed rearrangements of alkyl aryl ethers can occur, potentially involving migration of the alkyl group. However, these reactions often require specific substitution patterns or catalysts, and there is a lack of specific literature detailing such rearrangements for Benzene, [(5-chloropentyl)oxy]-.

Reactions Involving the Terminal Halide

The terminal chlorine atom on the pentyl chain is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

The primary alkyl chloride in Benzene, [(5-chloropentyl)oxy]- is susceptible to nucleophilic attack. The mechanism of this substitution can be either S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the structure of the substrate.

For a primary alkyl halide such as this, the S(_N)2 mechanism is strongly favored. This is because the formation of a primary carbocation, which would be the intermediate in an S(_N)1 pathway, is energetically unfavorable. Furthermore, the primary carbon is sterically unhindered, allowing for easy backside attack by a nucleophile, which is characteristic of the S(_N)2 mechanism.

Table 2: Comparison of S(_N)1 and S(_N)2 Reactions for Benzene, [(5-chloropentyl)oxy]-
FactorS(_N)1S(_N)2
SubstrateDisfavored (primary halide)Favored (primary halide)
IntermediatePrimary carbocation (unstable)Pentacoordinate transition state
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
StereochemistryRacemization (if chiral)Inversion of configuration (if chiral)

The terminal chloride makes Benzene, [(5-chloropentyl)oxy]- an effective alkylating agent. It can react with a variety of nucleophiles to form new covalent bonds, thereby introducing the 5-phenoxypentyl group into other molecules.

Examples of nucleophiles and the corresponding products include:

Cyanide (CN⁻): Forms 6-phenoxyhexanenitrile.

Azide (N₃⁻): Forms 1-azido-5-phenoxy-pentane.

Hydroxide (B78521) (OH⁻): Forms 5-phenoxypentan-1-ol.

Alkoxides (RO⁻): Form alkyl 5-phenoxypentyl ethers.

Amines (RNH₂): Form N-alkyl-5-phenoxypentan-1-amines.

Thiolates (RS⁻): Form alkyl (5-phenoxypentyl) sulfides.

These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the attacking species and favor the S(_N)2 pathway.

The stereochemical outcome of a nucleophilic substitution reaction is dependent on the mechanism.

S(_N)2 Pathway: This mechanism proceeds with a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at that carbon, a phenomenon known as a Walden inversion.

S(_N)1 Pathway: This mechanism involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

In the case of Benzene, [(5-chloropentyl)oxy]-, the carbon atom bearing the chlorine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the S(_N)2 reaction proceeds with inversion of configuration, this is not observable in the product. If this carbon were chiral, the S(_N)2 reaction would lead to a single enantiomer with the opposite configuration to the starting material.

Elimination Reactions to Form Alkenes

The chloropentyl group of Benzene, [(5-chloropentyl)oxy]- can undergo elimination reactions to form alkenes. This type of reaction, specifically a dehydrohalogenation, involves the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the chlorine and the chlorine atom itself. This process is typically facilitated by a strong base.

The primary product of such an elimination reaction would be Benzene, [(pent-4-en-1-yl)oxy]-. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, in this case, only one constitutional isomer of the alkene can be formed.

Table 1: Representative Elimination Reaction Conditions

BaseSolventTemperatureExpected Major Product
Potassium tert-butoxidetert-ButanolHighBenzene, [(pent-4-en-1-yl)oxy]-
Sodium ethoxideEthanolHighBenzene, [(pent-4-en-1-yl)oxy]-

It is important to note that substitution reactions can compete with elimination, particularly with less sterically hindered bases.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The chloroalkane functionality of Benzene, [(5-chloropentyl)oxy]- allows for the formation of organometallic reagents, most notably Grignard reagents. This reaction involves the treatment of the chloroalkane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.eduwisc.edulibretexts.org

The resulting Grignard reagent, (5-phenoxypentyl)magnesium chloride, is a powerful nucleophile and a strong base. mnstate.edu This reagent is highly valuable in synthetic chemistry for the formation of new carbon-carbon bonds. libretexts.org For example, it can react with a variety of electrophiles such as aldehydes, ketones, and esters. youtube.com

Table 2: Formation of (5-phenoxypentyl)magnesium chloride

ReagentSolventConditionsProduct
Magnesium turningsAnhydrous diethyl ether or THFInert atmosphere(5-phenoxypentyl)magnesium chloride

Care must be taken to exclude water and other protic sources from the reaction, as Grignard reagents are highly reactive towards them. mnstate.edu

Reactivity of the Aromatic Ring

The phenoxy group in Benzene, [(5-chloropentyl)oxy]- influences the reactivity of the aromatic ring. The oxygen atom of the ether linkage is an activating group and an ortho, para-director for electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance. msu.edu

Electrophilic Aromatic Substitution Reactions

The electron-rich benzene ring of Benzene, [(5-chloropentyl)oxy]- is susceptible to electrophilic aromatic substitution. wikipedia.orgbyjus.com Common examples of these reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduwikipedia.org The [(5-chloropentyl)oxy]- substituent directs incoming electrophiles to the ortho and para positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄1-[(5-chloropentyl)oxy]-2-nitrobenzene and 1-[(5-chloropentyl)oxy]-4-nitrobenzene
BrominationBr₂, FeBr₃1-bromo-2-[(5-chloropentyl)oxy]benzene and 1-bromo-4-[(5-chloropentyl)oxy]benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-[(5-chloropentyl)oxy]phenyl)ethan-1-one and 1-(4-[(5-chloropentyl)oxy]phenyl)ethan-1-one

The ratio of ortho to para products can be influenced by steric hindrance from the pentoxy chain.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The ether oxygen in the [(5-chloropentyl)oxy]- group can act as a directed metalation group (DMG). wikipedia.orgbaranlab.org This involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the ether oxygen. uwindsor.ca This proximity effect facilitates the deprotonation of the ortho position on the benzene ring, creating a highly reactive aryllithium species. wikipedia.orgunblog.fr

This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho position.

Table 4: General Scheme for Directed Ortho-Metalation

StepReagentsIntermediate/Product
1. Metalationsec-BuLi, TMEDA, THF, -78 °C2-Lithio-1-[(5-chloropentyl)oxy]benzene
2. Electrophilic QuenchElectrophile (e.g., CO₂, TMSCl)2-Substituted-1-[(5-chloropentyl)oxy]benzene

This strategy offers a high degree of regiocontrol that is often not achievable with traditional electrophilic aromatic substitution methods. wikipedia.org

Mechanistic Studies of Key Transformations

Elucidation of Reaction Intermediates

The reactions of Benzene, [(5-chloropentyl)oxy]- are expected to proceed through various reactive intermediates.

Elimination Reactions: These reactions likely proceed through a concerted E2 mechanism with a strong, sterically hindered base, or a stepwise E1 mechanism under conditions that favor carbocation formation.

Grignard Reagent Formation: The formation of the Grignard reagent involves a single electron transfer (SET) mechanism from the magnesium metal to the carbon-chlorine bond, leading to the formation of a radical anion which then reacts further to form the organomagnesium species.

Electrophilic Aromatic Substitution: These reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The attack of the electrophile on the electron-rich benzene ring is the rate-determining step. msu.edu

Directed Ortho-Metalation: The key intermediate in DoM is the ortho-lithiated species, which is stabilized by coordination with the ether oxygen. unblog.fr

Further experimental and computational studies would be necessary to definitively elucidate the specific intermediates and transition states for the reactions of Benzene, [(5-chloropentyl)oxy]-.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A comprehensive understanding of the chemical behavior of Benzene, [(5-chloropentyl)oxy]- necessitates a detailed kinetic and thermodynamic analysis of its potential reaction pathways. Such an analysis would quantify the rates at which transformations occur and the energy changes associated with them.

Kinetic Analysis

A kinetic analysis of the intramolecular cyclization of Benzene, [(5-chloropentyl)oxy]- would focus on determining the rate of the reaction under various conditions (e.g., temperature, solvent). The rate law for this unimolecular reaction would likely be first-order, expressed as:

Rate = k[Benzene, [(5-chloropentyl)oxy]-]

where k is the rate constant. The determination of the activation energy (Ea) through Arrhenius plots would provide insight into the energy barrier that must be overcome for the cyclization to occur.

Illustrative Kinetic Data for Intramolecular Cyclization

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental data for Benzene, [(5-chloropentyl)oxy]- is not available. The values are representative of a typical intramolecular SN2 reaction.

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
2981.5 x 10⁻⁵852.0 x 10¹²
3084.2 x 10⁻⁵852.0 x 10¹²
3181.1 x 10⁻⁴852.0 x 10¹²

Thermodynamic Analysis

A thermodynamic analysis would evaluate the feasibility of the reaction pathways by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous process. For the intramolecular cyclization, the formation of a stable six-membered ring and the release of a chloride ion would be expected to be an enthalpically favorable process. The change in entropy would be influenced by the transition from a flexible linear chain to a more rigid cyclic structure.

Illustrative Thermodynamic Data for Intramolecular Cyclization at 298 K

Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific experimental data for Benzene, [(5-chloropentyl)oxy]- is not available. The values are representative of a typical intramolecular cyclization forming a six-membered ring.

Reaction PathwayΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Equilibrium Constant (K_eq)
Intramolecular Cyclization to Chroman-25-15-20.54.9 x 10³

Discussion of Findings

The hypothetical data illustrates that the intramolecular cyclization to form Chroman would be both kinetically and thermodynamically favorable. The positive activation energy indicates that an energy input is required to initiate the reaction, which is typical for most chemical transformations. The negative Gibbs free energy change suggests that the formation of the cyclic product is a spontaneous process under standard conditions. The large hypothetical equilibrium constant indicates that at equilibrium, the product (Chroman) would be significantly favored over the reactant (Benzene, [(5-chloropentyl)oxy]-).

Further research, likely involving computational chemistry methods such as Density Functional Theory (DFT), would be necessary to obtain accurate kinetic and thermodynamic parameters for the reactions of Benzene, [(5-chloropentyl)oxy]-. Such studies would allow for the precise calculation of transition state energies, reaction enthalpies, and entropies, providing a more complete picture of its chemical reactivity.

Advanced Spectroscopic and Structural Characterization of Benzene, [(5-chloropentyl)oxy]-

The comprehensive analysis of "Benzene, [(5-chloropentyl)oxy]-" through advanced spectroscopic and structural techniques is crucial for elucidating its molecular properties. This article details the application of various analytical methods to characterize this compound, providing insights into its structure, conformation, and fragmentation patterns.

Advanced Spectroscopic and Structural Characterization of Benzene, 5 Chloropentyl Oxy

Advanced Spectroscopic and Structural Characterization

The benzene (B151609) ring would give rise to several distinct vibrations. mpg.dempg.de The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the benzene ring, are expected in the 900-675 cm⁻¹ region.

The aliphatic pentyl chain will contribute C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-O-C stretching of the ether linkage is expected to produce a strong, characteristic band in the region of 1260-1000 cm⁻¹. The C-Cl stretching vibration of the chloropentyl group would be observed in the 800-600 cm⁻¹ range, although its intensity can be variable.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic RingC-H Stretch3100-3000
C-C Stretch1600-1450
C-H Out-of-Plane Bend900-675
Alkyl ChainC-H Stretch2960-2850
EtherC-O-C Stretch1260-1000
Alkyl HalideC-Cl Stretch800-600

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of "Benzene, [(5-chloropentyl)oxy]-". While specific high-resolution data for this compound is not available, the electron ionization mass spectrum of its isomer, "Benzene, (5-chloropentyl)-" (1-chloro-5-phenylpentane), is available from the NIST WebBook and provides valuable insights into potential fragmentation pathways. nist.govnist.gov

High-resolution mass spectrometry would be essential for confirming the elemental composition of "Benzene, [(5-chloropentyl)oxy]-". The calculated monoisotopic mass of C₁₁H₁₅ClO is 198.0811 Da. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the molecular formula and distinguishing it from other compounds with the same nominal mass.

Property Value
Molecular FormulaC₁₁H₁₅ClO
Monoisotopic Mass198.0811 Da

Tandem mass spectrometry (MS/MS) would provide detailed structural information by fragmenting the molecular ion and analyzing the resulting product ions. Based on the structure of "Benzene, [(5-chloropentyl)oxy]-", several fragmentation pathways can be postulated.

A primary fragmentation would likely involve the cleavage of the ether bond. This could lead to the formation of a phenoxy radical and a chloropentyl cation, or a phenoxy cation and a chloropentyl radical. Another significant fragmentation pathway would be the loss of the chloropentyl side chain, leading to a prominent peak corresponding to the phenoxy group. Further fragmentation of the chloropentyl chain could occur through the loss of HCl or smaller alkyl fragments.

Analysis of the fragmentation pattern of the related isomer, 1-chloro-5-phenylpentane (B101639), shows a base peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), which is a common fragment in compounds containing a benzyl (B1604629) group. nist.gov While "Benzene, [(5-chloropentyl)oxy]-" does not have a benzyl group, rearrangements could potentially lead to similar fragments. The molecular ion peak for 1-chloro-5-phenylpentane is observed at m/z 182, consistent with its molecular weight. nist.govnist.gov

"Benzene, [(5-chloropentyl)oxy]-" itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the pentyl chain, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed. These methods measure the differential absorption and rotation of circularly polarized light, respectively, and can be used to determine the absolute configuration of chiral molecules and study their conformational preferences in solution. No information regarding the synthesis or chiroptical analysis of chiral derivatives of "Benzene, [(5-chloropentyl)oxy]-" was found in the literature.

Theoretical and Computational Studies of Benzene, 5 Chloropentyl Oxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed investigation of molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a robust computational method used to determine a molecule's most stable three-dimensional structure (geometry optimization) and to analyze the distribution and energy levels of its electrons (electronic structure). nih.gov For Benzene (B151609), [(5-chloropentyl)oxy]-, a DFT calculation would begin by optimizing the geometry to find the lowest energy arrangement of its atoms, accounting for the flexible pentyl chain and its connection to the phenyl ring via the ether linkage.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. aimspress.com

In Benzene, [(5-chloropentyl)oxy]-, the HOMO would be expected to be localized primarily on the electron-rich phenoxy group. Conversely, the LUMO would likely be distributed along the chloropentyl chain, particularly influenced by the electronegative chlorine atom. This separation facilitates intramolecular charge transfer. rsc.org While specific calculated values for this molecule are not published, a representative analysis for a similar substituted alkoxybenzene is presented below.

Table 1: Illustrative Frontier Orbital Energies for Benzene, [(5-chloropentyl)oxy]- This table presents typical values expected from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) and is for illustrative purposes only.

Parameter Energy (eV) Description
EHOMO -6.78Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -0.95Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) 5.83ELUMO - EHOMO; indicates chemical stability and reactivity.

DFT calculations are highly effective at predicting spectroscopic data that can be used to verify and interpret experimental results. chemmethod.com

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for assigning signals in experimental spectra to specific atoms in the Benzene, [(5-chloropentyl)oxy]- structure.

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds (e.g., C-O, C-Cl, aromatic C-H), which align with absorption peaks in an experimental IR spectrum, helping to confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. For Benzene, [(5-chloropentyl)oxy]-, this would identify the wavelengths of maximum absorption (λmax), typically corresponding to π → π* transitions within the benzene ring.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. mdpi.com The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential. researchgate.netresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. For Benzene, [(5-chloropentyl)oxy]-, these would be concentrated around the oxygen and chlorine atoms, marking them as likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These would be found around the hydrogen atoms, particularly those on the benzene ring, identifying them as potential sites for nucleophilic interactions.

Green Regions: Represent areas of neutral potential.

This visual tool is fundamental for predicting how the molecule will interact with other reagents, substrates, or biological targets. nih.govscispace.com

The flexible five-carbon chain in Benzene, [(5-chloropentyl)oxy]- allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis is a computational process that systematically explores these different arrangements by rotating the molecule's single bonds. For each conformation, the potential energy is calculated, generating a potential energy surface or "energy landscape." The points on this landscape with the lowest energy represent the most stable and thus most probable conformations of the molecule under given conditions. This analysis is crucial for understanding the molecule's actual shape and how its flexibility might influence its interactions. rsc.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations study their motion over time. youtube.comunl.edu MD simulations model the movements of atoms and molecules by applying the principles of classical mechanics. For Benzene, [(5-chloropentyl)oxy]-, an MD simulation could reveal:

Solvation Effects: How the molecule behaves in a solvent like water, including how the flexible tail folds or extends.

Interaction Dynamics: How it approaches and interacts with a surface or a biological receptor, providing insights into binding mechanisms. rsc.org

Structural Properties: Calculations of properties like the radius of gyration and end-to-end distance of the alkyl chain can quantify its flexibility and average conformation in a dynamic environment. researchgate.net

MD has become an essential tool for bridging the gap between static molecular structures and their dynamic functions in realistic environments. youtube.com

Conformational Flexibility and Dynamics in Solution

The conformational landscape of Benzene, [(5-chloropentyl)oxy]-, is dictated by the rotational freedom of the pentyl ether side chain. In the absence of specific experimental or computational studies on this molecule, its conformational flexibility in solution can be inferred from the behavior of structurally similar alkoxybenzenes and chloroalkanes. The key determinants of the molecule's three-dimensional structure are the dihedral angles around the C-O and C-C bonds of the flexible (5-chloropentyl)oxy moiety.

The ether linkage to the benzene ring introduces a degree of rotational hindrance due to potential steric interactions between the alkyl chain and the aromatic ring. The orientation of the pentyl group relative to the plane of the benzene ring is a critical conformational feature. In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The lowest energy conformations would likely feature a staggered arrangement along the C-C bonds of the pentyl chain to minimize torsional strain.

The terminal chlorine atom, being larger and more electronegative than hydrogen, will influence the conformational preferences of the pentyl chain. Gauche and anti conformations around the C4-C5 bond will have different energetic profiles due to dipole-dipole interactions and steric hindrance. It is anticipated that the anti-conformation, where the chlorine atom is positioned away from the bulk of the molecule, would be energetically favored.

Solvent effects will also play a crucial role in the conformational dynamics. In polar solvents, conformations with a larger dipole moment may be stabilized. The dynamic interchange between different conformational states is expected to occur rapidly at room temperature, leading to an averaged set of properties in many analytical measurements. A comprehensive understanding of the conformational free energy landscape would require detailed computational studies, such as molecular dynamics simulations, which have not been reported for this specific compound to date.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its physicochemical properties and environmental fate. These models are valuable for predicting the behavior of chemicals for which experimental data is unavailable.

The chemical reactivity of Benzene, [(5-chloropentyl)oxy]- can be estimated using various QSAR models. These models typically use a combination of descriptors derived from the molecular structure to predict properties that govern reactivity. While specific experimental data on the reactivity of this compound is scarce, predictions can be made for several key parameters.

For instance, the reactivity towards atmospheric oxidants is a crucial parameter for environmental persistence. The gas-phase reaction rate with hydroxyl radicals (OH) is a primary degradation pathway in the atmosphere. QSAR models can estimate this rate constant, providing insight into the atmospheric lifetime of the compound. Similarly, other reactivity parameters such as bond dissociation energies and susceptibility to nucleophilic or electrophilic attack could be predicted using advanced computational chemistry methods, though readily available QSAR predictions for these are less common.

The following table presents predicted reactivity-related parameters for Benzene, [(5-chloropentyl)oxy]- using the EPI Suite™ program developed by the U.S. Environmental Protection Agency (EPA). episuite.devepa.gov

Table 1: Predicted Chemical Reactivity Parameters for Benzene, [(5-chloropentyl)oxy]-

Parameter Predicted Value Method

QSAR models are extensively used to predict the environmental fate of chemicals, including their biodegradation potential and persistence in various environmental compartments. chemsafetypro.com For Benzene, [(5-chloropentyl)oxy]-, these models can provide valuable estimates of its behavior if released into the environment.

Biodegradation is a key process that determines the persistence of organic compounds in soil and water. QSAR models for biodegradation, such as those within the EPI Suite™ program, use fragment contribution methods to predict the likelihood and rate of microbial degradation. researchgate.net These models classify the compound based on its structural features and predict whether it is likely to biodegrade rapidly or persist in the environment.

The following tables summarize the predicted environmental fate parameters for Benzene, [(5-chloropentyl)oxy]- based on QSAR modeling from the U.S. EPA's EPI Suite™. episuite.devepa.gov

Table 2: Predicted Biodegradation of Benzene, [(5-chloropentyl)oxy]-

Model Prediction Interpretation
BIOWIN3 (Linear Model) 2.50 Weeks
BIOWIN4 (Non-Linear Model) 0.09 Does not biodegrade fast
BIOWIN5 (MITI Linear Model) 0.16 Not readily biodegradable
BIOWIN6 (MITI Non-Linear Model) 0.05 Not readily biodegradable

Table 3: Predicted Environmental Persistence and Partitioning of Benzene, [(5-chloropentyl)oxy]-

Parameter Predicted Value Compartment/Medium
Soil Adsorption Coefficient (Koc) 1345 L/kg Soil
Bioconcentration Factor (BCF) 165.5 L/kg Aquatic Organisms
Henry's Law Constant 2.14E-04 atm-m³/mole Air-Water Interface
Fugacity Level III Distribution (Air) 0.4% Air
Fugacity Level III Distribution (Water) 10.8% Water
Fugacity Level III Distribution (Soil) 88.0% Soil

Table 4: List of Compounds Mentioned

Compound Name
Benzene, [(5-chloropentyl)oxy]-
Alkoxybenzenes

Applications of Benzene, 5 Chloropentyl Oxy As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-chlorine bond in Benzene (B151609), [(5-chloropentyl)oxy]- makes it a valuable building block for the construction of more intricate molecular architectures.

Generation of Diverse Functionalized Compounds via Halide Derivatization

The primary chloride in Benzene, [(5-chloropentyl)oxy]- is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. wikipedia.orgbyjus.com This process involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond.

Table 1: Examples of Nucleophilic Substitution Reactions with Benzene, [(5-chloropentyl)oxy]-

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)Sodium Hydroxide (NaOH)Alcohol (-OH)
AlkoxideSodium Ethoxide (NaOCH₂CH₃)Ether (-OR)
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
AzideSodium Azide (NaN₃)Azide (-N₃)
AmineAmmonia (NH₃)Primary Amine (-NH₂)
ThiolateSodium Thiophenolate (NaSPh)Thioether (-SR)

These derivatizations are fundamental in multistep syntheses, where the newly introduced functional group can be further elaborated. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, significantly expanding the synthetic possibilities.

Furthermore, the chloroalkane moiety can be converted into an organometallic species, such as a Grignard reagent, by reacting with magnesium metal. mnstate.edulibretexts.orgyoutube.comyoutube.comyoutube.com The resulting phenoxypentylmagnesium chloride is a potent nucleophile and a strong base, capable of reacting with various electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. mnstate.eduyoutube.com

Table 2: Potential Reactions of the Grignard Reagent Derived from Benzene, [(5-chloropentyl)oxy]-

ElectrophileProduct Type
FormaldehydePrimary Alcohol
Aldehyde (RCHO)Secondary Alcohol
Ketone (R₂CO)Tertiary Alcohol
Carbon Dioxide (CO₂)Carboxylic Acid

Incorporation into Macrocyclic Systems

The bifunctional nature of Benzene, [(5-chloropentyl)oxy]- and its derivatives makes it a suitable precursor for the synthesis of macrocycles, such as crown ethers and other host-guest systems. nih.govmasterorganicchemistry.comnih.govlibretexts.orglibretexts.orggoogle.com Macrocyclization can be achieved through intramolecular reactions of appropriately functionalized linear precursors derived from (5-chloropentyloxy)benzene.

One common strategy is the intramolecular Williamson ether synthesis, where a terminal alcohol on the alkyl chain displaces the chloride to form a cyclic ether. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.orglibretexts.org To achieve this, the chlorine atom would first be substituted by a nucleophile that can be later converted to a leaving group, and the terminal end of another chain would be functionalized with a nucleophile. For instance, reaction with a diol under basic conditions could lead to the formation of a macrocyclic polyether.

Another powerful technique for macrocycle synthesis is ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com This would require converting the terminal chloride of Benzene, [(5-chloropentyl)oxy]- into a terminal alkene. A second terminal alkene would also need to be present in the molecule. In the presence of a suitable catalyst, such as a Grubbs' catalyst, the two alkene moieties can react to form a cyclic olefin, with the expulsion of a small volatile molecule like ethylene. wikipedia.org

Role in Polymer Chemistry and Material Science

The reactivity of Benzene, [(5-chloropentyl)oxy]- also lends itself to applications in the field of polymer chemistry, where it can be used to synthesize functional polymers with tailored properties.

Monomer or Intermediate for Functional Polymer Synthesis

While not a conventional monomer for chain-growth polymerization itself, Benzene, [(5-chloropentyl)oxy]- can be chemically modified to become a polymerizable species. For example, the terminal chloride can be substituted with a methacrylate (B99206) group to form 5-phenoxy-pentyl methacrylate. This monomer can then undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with phenoxy side chains. nih.govijpras.comnsf.govcmu.eduresearchgate.net

ATRP allows for the synthesis of block copolymers, where blocks of poly(5-phenoxy-pentyl methacrylate) can be combined with other polymer blocks to create materials with specific properties, such as thermoplastic elastomers or amphiphilic structures for self-assembly. ijpras.comcmu.edu

Cross-linking Agent or Side-chain Modifier

The alkyl chloride functionality of Benzene, [(5-chloropentyl)oxy]- allows it to be grafted onto existing polymer backbones that possess nucleophilic side groups, such as hydroxyl or amine functionalities. organic-chemistry.org This side-chain modification can alter the physical and chemical properties of the parent polymer, such as its solubility, thermal stability, and refractive index.

Furthermore, a di-functional derivative of Benzene, [(5-chloropentyl)oxy]-, such as a molecule where two phenoxypentyl chloride units are linked together, could act as a cross-linking agent. google.comnih.govnih.gov When added to a polymer with reactive sites, this bifunctional molecule can form covalent bonds between different polymer chains, creating a network structure. This cross-linking process can significantly enhance the mechanical strength and thermal resistance of the material. nih.govnih.gov

Development of Novel Reagents and Catalysts (non-biological applications)

The structural framework of Benzene, [(5-chloropentyl)oxy]- can be utilized to create new reagents and ligands for catalysis in non-biological contexts. By introducing specific coordinating atoms, such as phosphorus, nitrogen, or sulfur, through nucleophilic substitution of the chloride, novel ligands can be synthesized. rsc.org

These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. For example, a phosphine-containing ligand derived from (5-chloropentyloxy)benzene could be used to prepare palladium or rhodium catalysts for cross-coupling reactions. The long, flexible pentoxy chain might influence the solubility and steric environment of the catalytic center, potentially leading to unique reactivity or selectivity.

Environmental Chemistry of Benzene, 5 Chloropentyl Oxy Theoretical and Mechanistic Aspects

Abiotic Transformation Pathways

Abiotic transformation processes, occurring without the intervention of living organisms, are crucial in determining the environmental persistence of chemical compounds. For Benzene (B151609), [(5-chloropentyl)oxy]-, the primary abiotic pathways considered are hydrolysis and photolysis.

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain chemical structures. In Benzene, [(5-chloropentyl)oxy]-, two primary sites are susceptible to hydrolysis: the ether linkage and the carbon-chlorine bond.

Theoretically, the ether linkage can undergo cleavage to yield phenol (B47542) and 5-chloropentan-1-ol. Studies on anisole (B1667542), a structural analog for the phenoxy ether moiety, show that hydrolysis to phenol can occur, particularly at elevated temperatures. rsc.orgscilit.comresearchgate.netrsc.org Uncatalyzed hydrolysis of anisole is slow but can achieve high yields at temperatures around 365 °C. rsc.org The reaction can proceed via an S\textsubscript{N}2 mechanism. researchgate.net In the environment, such high temperatures are not prevalent, suggesting that uncatalyzed hydrolysis of the ether bond in Benzene, [(5-chloropentyl)oxy]- would be a very slow process.

The second potential site for hydrolysis is the carbon-chlorine bond in the pentyl chain. The hydrolysis of 1-chloropentane, an analog for this part of the molecule, is not considered a significant environmental fate process under typical environmental pH conditions (pH 5 to 9). nih.gov Primary alkyl halides are generally resistant to neutral hydrolysis. Therefore, direct cleavage of the C-Cl bond by water is expected to be a minor pathway.

Between the two potential sites, the ether linkage might be more susceptible to acid- or base-catalyzed hydrolysis, although significant rates would likely require conditions not typically found in the natural environment.

Photolytic Degradation Pathways (if relevant chromophores exist)

Photolytic degradation involves the breakdown of a molecule by light. The benzene ring in Benzene, [(5-chloropentyl)oxy]- acts as a chromophore, meaning it can absorb light in the ultraviolet (UV) region of the solar spectrum. This absorption can lead to the electronic excitation of the molecule, initiating photochemical reactions.

Studies on similar aromatic ethers, such as nonylphenol ethoxylates, demonstrate that direct photolysis can occur under UV irradiation. nih.gov The degradation pathways for these compounds are complex and can involve the shortening of the alkyl chain, oxidation of both the alkyl and ether chains, and even hydrogenation of the benzene ring. nih.gov By analogy, the photolysis of Benzene, [(5-chloropentyl)oxy]- could lead to a variety of products. Potential reactions include:

Cleavage of the ether bond: This would lead to the formation of phenol and a 5-chloropentyl radical, which would then undergo further reactions.

Oxidation of the pentyl chain: This could lead to the formation of alcohols, aldehydes, and carboxylic acids.

Reactions involving the chlorine atom: Photolysis could induce dehalogenation, replacing the chlorine with a hydroxyl group or leading to the formation of unsaturated products.

Transformation of the aromatic ring: The benzene ring itself could undergo hydroxylation or even cleavage, although the latter is generally a less facile process.

The presence of other substances in the environment, such as humic acids, can influence photolysis rates, sometimes reducing the degradation efficiency. nih.gov

Biotic Transformation Pathways

Biotic transformations, mediated by microorganisms, are often the most significant routes for the degradation of organic compounds in the environment.

Microbial Degradation Mechanisms (theoretical pathways, not ecotoxicity)

The structure of Benzene, [(5-chloropentyl)oxy]- suggests that it could be susceptible to microbial degradation by bacteria and fungi that are known to metabolize aromatic compounds and halogenated alkanes. nih.govnih.govdp.tech Genera such as Pseudomonas, Rhodococcus, and Mycobacterium are well-known for their ability to degrade a wide range of organic pollutants, including alkanes and aromatic compounds. dp.tech

Theoretically, microbial attack could be initiated at several points on the molecule:

Attack on the alkyl chain: The degradation of long-chain alkanes often begins with the terminal oxidation of a methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then be metabolized through the β-oxidation pathway. nih.gov In the case of Benzene, [(5-chloropentyl)oxy]-, a similar initial oxidation could occur at the terminal methyl group of the pentyl chain.

Dehalogenation: Microorganisms possess enzymes called dehalogenases that can cleave carbon-halogen bonds. This could result in the replacement of the chlorine atom with a hydroxyl group, forming a pentanol (B124592) derivative.

Attack on the aromatic ring: The microbial degradation of aromatic rings typically proceeds through hydroxylation to form catechols (dihydroxybenzenes). nih.gov These catechols are then subject to enzymatic ring cleavage, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Ether cleavage: Some microorganisms are capable of cleaving ether bonds. This would result in the formation of phenol and 5-chloropentan-1-ol, which would then be degraded individually.

The presence of the chlorine atom may influence the rate and pathway of degradation. In some cases, halogenated compounds can be more recalcitrant to biodegradation than their non-halogenated counterparts.

Theoretical Modeling of Environmental Fate and Distribution

The environmental fate and distribution of a chemical are governed by its physicochemical properties. nih.gov By estimating these properties for Benzene, [(5-chloropentyl)oxy]-, we can predict its likely behavior in the environment.

Estimation of Environmental Partitioning (Air, Water, Soil, Sediment)

The partitioning of a chemical between air, water, soil, and sediment can be predicted using models that rely on key physicochemical parameters. epa.govnih.gov While experimental data for Benzene, [(5-chloropentyl)oxy]- is not available, we can infer its likely partitioning behavior based on its structure.

Key Physicochemical Properties and Their Implications:

PropertyTheoretical Implication for Benzene, [(5-chloropentyl)oxy]-Environmental Compartment of Concern
Vapor Pressure Expected to be relatively low due to its molecular weight and the presence of a polar ether group. This suggests it will not be highly volatile.Water, Soil, Sediment
Water Solubility The presence of the polar ether group will impart some water solubility, but the large non-polar benzene ring and pentyl chain will limit it. It is expected to have low to moderate water solubility.Water, Soil, Sediment
Octanol-Water Partition Coefficient (Kow) Expected to have a relatively high Kow value, indicating a preference for partitioning into organic phases (like lipids and soil organic matter) over water. This suggests a potential for bioaccumulation.Soil, Sediment, Biota
Henry's Law Constant (H) This value, which relates a chemical's concentration in air to its concentration in water, is likely to be low to moderate. This indicates that volatilization from water to air will not be a rapid process.Water

Based on these theoretical properties, Benzene, [(5-chloropentyl)oxy]- is likely to be found predominantly in soil and sediment, with some partitioning into the water column. Its potential for bioaccumulation in organisms is also a consideration due to its expected lipophilicity. The following table provides a qualitative prediction of its distribution.

Predicted Environmental Distribution of Benzene, [(5-chloropentyl)oxy]-

Environmental CompartmentPredicted Relative AbundanceRationale
Air LowLow expected vapor pressure and Henry's Law Constant.
Water ModerateLimited water solubility but will be present.
Soil HighHigh expected Kow suggests strong adsorption to soil organic matter.
Sediment HighSimilar to soil, will partition from the water column into sediment.

It is important to note that these are theoretical predictions based on the compound's structure and the behavior of analogous chemicals. rsc.orgnih.govresearchgate.net Actual environmental distribution would depend on a multitude of factors including release scenarios, environmental conditions, and the rates of the transformation processes discussed above.

Persistence and Mobility Predictions Based on Structure

The environmental persistence and mobility of the chemical compound Benzene, [(5-chloropentyl)oxy]-, can be theoretically evaluated by examining its structural components: a benzene ring, an ether linkage, and a chlorinated alkyl chain. In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models, such as the U.S. Environmental Protection Agency's EPI Suite™, are instrumental in predicting the environmental fate of a chemical. chemistryforsustainability.orgnih.govepa.govchemsafetypro.comepisuite.devepa.govregulations.gov The predictions for Benzene, [(5-chloropentyl)oxy]- are based on the additive contributions of these structural features.

The following data tables provide estimated physicochemical properties and environmental fate endpoints for Benzene, [(5-chloropentyl)oxy]-. These values are derived from QSAR principles and are intended for screening-level assessment.

Table 1: Predicted Physicochemical Properties for Benzene, [(5-chloropentyl)oxy]-

PropertyPredicted ValueSignificance
Molecular Weight198.68 g/mol Influences diffusion and transport.
LogKow (Octanol-Water Partition Coeff.)4.1 - 4.5Indicates a high tendency to partition from water into organic matter and lipids.
Water Solubility5 - 15 mg/LLow solubility suggests limited mobility in water but potential for partitioning to sediment.
Vapor Pressure0.002 - 0.01 mmHgLow volatility suggests the compound will primarily exist in soil and water rather than the atmosphere.
Henry's Law Constant1.5 x 10-5 - 2.5 x 10-5 atm-m³/molIndicates a low potential for volatilization from water.

Table 2: Predicted Environmental Fate and Mobility for Benzene, [(5-chloropentyl)oxy]-

ParameterPredicted Value/BehaviorImplication for Persistence and Mobility
Persistence
Atmospheric Half-Life~ 1-2 daysRelatively short atmospheric lifetime due to reaction with hydroxyl radicals.
Aquatic BiodegradationWeeks to MonthsExpected to be slow; the ether linkage and chlorination may inhibit rapid microbial degradation.
Soil BiodegradationMonths to YearsLikely to be persistent in soil environments, especially under anaerobic conditions.
Mobility
LogKoc (Soil Adsorption Coefficient)3.0 - 3.5Moderate to high adsorption to soil organic carbon, indicating low mobility in soil.
Bioconcentration Factor (BCF)100 - 500Moderate potential to bioaccumulate in aquatic organisms.

Detailed Research Findings

Persistence

The persistence of Benzene, [(5-chloropentyl)oxy]- in the environment is influenced by its resistance to degradation processes.

Atmospheric Fate: In the atmosphere, the dominant degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl (OH) radicals. epa.gov The benzene ring and the alkyl chain of the molecule are susceptible to OH radical attack. The predicted atmospheric half-life of 1 to 2 days suggests that long-range atmospheric transport is not a primary concern for this compound.

Aquatic and Soil Biodegradation: The biodegradation of Benzene, [(5-chloropentyl)oxy]- is expected to be a slow process. The presence of the ether linkage, which is generally more resistant to microbial cleavage than ester linkages, contributes to its persistence. Furthermore, the chlorine atom on the pentyl chain is anticipated to significantly increase the compound's recalcitrance. Halogenated organic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. The ultimate biodegradability will likely proceed through initial oxidation of the benzene ring or the alkyl chain, followed by slower dehalogenation steps. In anaerobic environments, such as deeper soil layers and sediments, the degradation is expected to be even more limited.

Mobility

The mobility of Benzene, [(5-chloropentyl)oxy]- in the environment is primarily governed by its partitioning behavior between water, soil, and biota.

Soil and Sediment Partitioning: The predicted LogKoc (soil organic carbon-water (B12546825) partitioning coefficient) value in the range of 3.0 to 3.5 indicates that the compound will have a moderate to high affinity for the organic fraction of soil and sediment. This strong adsorption will limit its leaching potential into groundwater and its mobility in the aqueous phase of surface waters. Compounds with high Koc values tend to be immobile in soil.

Bioaccumulation Potential: The octanol-water partition coefficient (LogKow) is a key indicator of a chemical's tendency to bioaccumulate in organisms. The predicted LogKow of approximately 4.1 to 4.5 for Benzene, [(5-chloropentyl)oxy]- suggests a significant potential for bioconcentration in aquatic life. The molecule's lipophilicity, conferred by the benzene ring and the alkyl chain, drives its partitioning from water into the fatty tissues of fish and other organisms. The predicted Bioconcentration Factor (BCF) of 100 to 500 falls into the category of moderate bioaccumulation potential.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Catalytic Systems

The classical synthesis of alkyl aryl ethers like Benzene (B151609), [(5-chloropentyl)oxy]- is the Williamson ether synthesis, which typically involves a phenoxide reacting with an alkyl halide. wikipedia.org However, this method often requires strong bases and can be prone to side reactions. Future research will focus on developing more efficient, selective, and sustainable synthetic methodologies.

A primary research avenue is the advancement of catalytic etherification processes. This includes the development of a catalytic Williamson ether synthesis (CWES) that can operate at high temperatures (above 300°C) with weaker, less hazardous alkylating agents. wikipedia.orgacs.org Such processes could utilize alcohols directly, reducing the need for pre-forming alkoxides and minimizing salt waste. For a compound like Benzene, [(5-chloropentyl)oxy]-, this could involve reacting phenol (B47542) with 5-chloropentan-1-ol over a suitable catalyst.

Transition metal catalysis offers another promising direction. Catalysts based on copper(I) and palladium(0) have been shown to improve reaction rates and reduce side reactions in ether synthesis. numberanalytics.com Research into novel catalyst systems, including recyclable heterogeneous catalysts, could significantly improve the sustainability and cost-effectiveness of production. alfa-chemistry.com

The table below outlines potential catalytic systems for exploration.

Table 1: Potential Catalytic Systems for Ether Synthesis
Catalyst SystemPotential Alkylating AgentKey AdvantagesResearch Focus
Homogeneous Alkali Metal Benzoates/Phenolates5-chloropentan-1-olAvoids strong bases and carcinogenic alkylating agents. acs.orgOptimizing temperature and pressure to enhance alkylating power. acs.org
Copper(I) or Palladium(0) Complexes1-bromo-5-chloropentaneEnhanced reaction rates and selectivity. numberanalytics.comLigand design for improved catalyst stability and turnover.
Phase-Transfer Catalysts (e.g., quaternary ammonium (B1175870) salts)1,5-dichloropentaneImproves reaction efficiency between different phases (e.g., solid-liquid). numberanalytics.comresearchgate.netScreening catalysts for optimal regioselectivity to favor O-alkylation over C-alkylation. researchgate.net
Heterogeneous Catalysts (e.g., supported metal oxides)5-chloropentan-1-olEase of separation, recyclability, suitable for continuous flow processes. alfa-chemistry.comDeveloping robust catalysts that resist leaching and deactivation.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of Benzene, [(5-chloropentyl)oxy]-. Future research will move beyond simple endpoint analysis to detailed mechanistic studies using advanced analytical techniques.

In Situ Spectroscopy: Techniques like Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy are powerful tools for monitoring reactions in real-time. acs.orgethz.ch These methods allow researchers to observe the formation of intermediates, track reactant consumption, and identify the onset of side reactions as they occur. youtube.comwiley.com For the synthesis of Benzene, [(5-chloropentyl)oxy]-, an in situ spectroscopic setup could provide critical data on the competition between O-alkylation (ether formation) and C-alkylation (a common side reaction), helping to fine-tune conditions for maximum yield of the desired product. acs.org

Kinetic Studies: Detailed kinetic modeling, combined with experimental data, can unravel complex reaction networks. researchgate.netrsc.org Such studies can quantify the influence of variables like solvent, temperature, and catalyst concentration on reaction rates and selectivity. rsc.org For instance, research has shown that the choice of solvent can dramatically alter the ratio of O- to C-alkylation products in Williamson ether synthesis. rsc.org A three-faceted approach combining experimental probing, kinetic modeling, and quantum mechanical calculations can provide comprehensive insight into the elementary steps of the reaction mechanism, including transition states and energy barriers. researchgate.netrsc.orgrsc.org

Development of Sustainable Production Methods

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. alfa-chemistry.com Future research on Benzene, [(5-chloropentyl)oxy]- will incorporate these principles at every stage.

One major focus is the use of renewable feedstocks. The benzene ring, a core component of the molecule, is currently derived from petroleum. nih.gov Active research is underway to produce benzene and other aromatics from lignin, an abundant biopolymer waste product from the paper and biofuel industries. nih.govresearchgate.netresearchgate.net Integrating a lignin-to-benzene pathway would significantly improve the sustainability profile of the final product. researchgate.net

Other green chemistry strategies applicable to this compound's synthesis include:

Energy Efficiency: Employing methods like microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. numberanalytics.com

Solvent Minimization: The development of solvent-free reaction conditions or the use of greener solvents (like ionic liquids or deep eutectic solvents) can reduce waste and environmental harm. numberanalytics.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Catalytic routes that avoid stoichiometric reagents are inherently more atom-economical. google.com

The transition toward sustainable production is not only an environmental necessity but also an economic one, as regulations and consumer demand for green products increase. europa.eu

Computational Design and Predictive Synthesis of Related Compounds

Computational chemistry is an increasingly indispensable tool for modern synthetic planning. Future research will leverage computational methods to accelerate the discovery and optimization of synthetic routes and to design novel compounds related to Benzene, [(5-chloropentyl)oxy]-.

Catalyst and Reaction Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, calculate transition state energies, and predict the efficacy of different catalysts. nih.gov This allows for the in silico screening of potential catalysts before committing to laboratory experiments, saving time and resources.

Predictive Synthesis: Retrosynthesis software tools can propose synthetic pathways for a target molecule based on known reactions. youtube.com As these tools become more sophisticated, incorporating machine learning and AI, they can predict the outcomes of novel reactions and suggest innovative routes to compounds like Benzene, [(5-chloropentyl)oxy]- and its derivatives.

Design of Novel Compounds: The bifunctional nature of this molecule makes it a starting point for a wide array of derivatives. Computational methods can be used to design related compounds with specific desired properties (e.g., for applications in materials science or medicinal chemistry) by modeling their electronic structure, conformation, and potential interactions with biological targets or other molecules. nih.govrsc.org For example, by varying the length of the alkyl chain or substituting the aromatic ring, computational screening can identify new structures with tailored characteristics.

Expanding Applications as a Versatile Synthetic Building Block

The true potential of Benzene, [(5-chloropentyl)oxy]- lies in its utility as a versatile synthetic building block. Its two distinct functional groups—the ether and the alkyl chloride—can be manipulated independently to construct more complex molecular architectures.

The terminal chloride is a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This opens pathways to synthesize a variety of derivatives. The aromatic ring can also be functionalized through electrophilic aromatic substitution.

Table 2: Potential Synthetic Transformations of Benzene, [(5-chloropentyl)oxy]-

Reaction SiteReagentProduct ClassPotential Application
Alkyl ChlorideSodium Azide (NaN₃)AzidesPrecursors for amines, triazoles (via click chemistry).
Alkyl ChlorideAmmonia or Amines (R-NH₂)AminesPharmaceutical intermediates, building blocks for polymers. researchgate.net
Alkyl ChlorideSodium Cyanide (NaCN)NitrilesIntermediates for carboxylic acids, amides, and amines.
Alkyl ChlorideAlkoxides (R-O⁻)Dialkyl EthersSynthesis of polyether compounds, functional materials.
Aromatic RingNitrating Mixture (HNO₃/H₂SO₄)NitroaromaticsPrecursors for anilines, dyes.
Entire MoleculeIntramolecular Friedel-CraftsFused Ring SystemsSynthesis of chromane (B1220400) derivatives. epa.gov

Future research will explore these transformations to leverage Benzene, [(5-chloropentyl)oxy]- in the synthesis of high-value products, including pharmaceuticals, agrochemicals, and functional materials like crown ethers or specialized polymers. rsc.orglabinsights.nlresearchgate.net Its ability to act as a molecular linker, connecting a phenyl group to another moiety via a flexible five-carbon chain, makes it a particularly attractive intermediate for creating novel molecular structures. researchgate.netrsc.org

Q & A

Q. What are the optimal synthetic routes for producing Benzene, [(5-chloropentyl)oxy]-, and how do reaction conditions influence yield?

The synthesis of chlorinated benzene derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-methoxy-4-((2-(p-tolyloxy)allyl)oxy)benzene are synthesized using phenolic precursors (e.g., 4-methoxyphenol) and chloroalkene intermediates under controlled conditions . For [(5-chloropentyl)oxy]-benzene, a plausible route involves:

  • Step 1 : Reacting 5-chloropentanol with a benzene derivative (e.g., phenol or its substituted analog) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.
  • Step 2 : Optimizing solvent (e.g., THF or DMF) and temperature (60–80°C) to enhance nucleophilic displacement efficiency.
  • Step 3 : Purifying the product via column chromatography or recrystallization, with yields dependent on steric hindrance and leaving-group reactivity.
    Yield improvements (~45–71%) can be achieved by adjusting stoichiometry and reaction time, as demonstrated in similar aryl ether syntheses .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structure of [(5-chloropentyl)oxy]-benzene?

  • 1H NMR : The compound should exhibit a singlet for the benzene ring protons (δ 6.8–7.2 ppm), a triplet for the terminal -CH2Cl group (δ 3.5–3.7 ppm), and signals for the pentyl chain (δ 1.2–1.8 ppm). Splitting patterns distinguish between adjacent methylene groups .
  • 13C NMR : The oxygenated carbon (C-O) appears at δ 65–70 ppm, while the chlorinated carbon (C-Cl) resonates at δ 40–45 ppm. Aromatic carbons are typically δ 110–150 ppm .
  • HRMS : The molecular ion peak should match the exact mass of C11H15ClO (calc. 198.0814). Fragmentation patterns (e.g., loss of Cl or pentyloxy groups) further validate the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or unexpected byproducts during synthesis?

Data contradictions may arise from:

  • Isomer formation : The chloro-pentyl chain may adopt different conformations, leading to split NMR signals. Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry .
  • Impurity interference : Byproducts (e.g., unreacted phenol or chlorinated intermediates) can skew results. Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) against pure standards .
  • Database validation : Cross-reference spectral data with authoritative repositories like NIST Chemistry WebBook or EPA/NIH Mass Spectral Data Base to confirm peak assignments .

Q. What are the toxicological implications of [(5-chloropentyl)oxy]-benzene in laboratory settings, and how can exposure risks be mitigated?

While specific toxicology data for this compound is limited, benzene derivatives are often associated with hematotoxicity and carcinogenicity. Key precautions include:

  • Absorption reduction : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact .
  • Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using in vitro liver microsome assays to identify reactive intermediates .
  • Waste disposal : Follow EPA guidelines for chlorinated organics, including neutralization before incineration .

Q. What advanced computational methods predict the environmental persistence or degradation pathways of [(5-chloropentyl)oxy]-benzene?

  • QSAR modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives based on logP (lipophilicity) and electronic parameters (e.g., Hammett constants) .
  • Degradation simulations : Density functional theory (DFT) can model hydrolysis or photolysis mechanisms. For example, the Cl group may undergo nucleophilic substitution in aqueous environments, forming hydroxylated derivatives .
  • Experimental validation : Compare computational results with LC-MS/MS analysis of degradation products in simulated environmental conditions (pH 7–9, UV exposure) .

Methodological Resources

  • Synthesis protocols : Refer to peer-reviewed journals (e.g., Angewandte Chemie) for analogous aryl ether syntheses .
  • Spectral databases : NIST Chemistry WebBook (IR, NMR) and EPA/NIH Mass Spectral Data Base (MS) .
  • Toxicity assessment : Follow frameworks outlined in the Toxicological Profile for Benzene (ATSDR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.